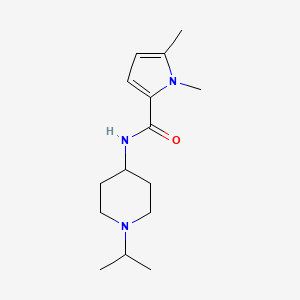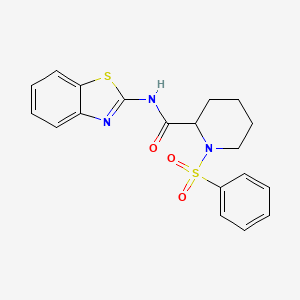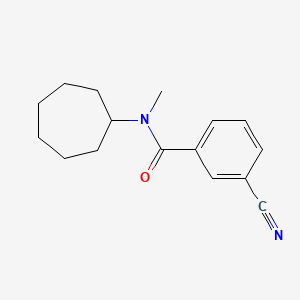![molecular formula C16H19NO2 B7504931 cyclobutyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504931.png)
cyclobutyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also referred to as CBHPM and has been shown to have various biochemical and physiological effects.
Applications De Recherche Scientifique
CBHPM has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. CBHPM has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells.
Mécanisme D'action
The exact mechanism of action of CBHPM is not fully understood, but it is believed to act as an antioxidant and to modulate various signaling pathways in cells. CBHPM has been shown to activate the Nrf2-ARE pathway, which is involved in cellular defense against oxidative stress. It has also been shown to inhibit the activity of various enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
CBHPM has been shown to have various biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes and to decrease the production of reactive oxygen species. CBHPM has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis in these cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CBHPM in lab experiments is its high purity and yield. This makes it easier to obtain accurate results and to reproduce experiments. However, one limitation is that CBHPM is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Orientations Futures
There are several future directions for research on CBHPM. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of CBHPM and to determine its effectiveness in treating these diseases. Another area of interest is its potential use in cancer research. More research is needed to understand the effects of CBHPM on different types of cancer cells and to determine its potential as a cancer treatment.
In conclusion, CBHPM is a chemical compound that has been synthesized and studied for its potential applications in scientific research. It has been shown to have various biochemical and physiological effects and may be useful in the treatment of neurodegenerative diseases and cancer. Further research is needed to fully understand the properties of CBHPM and its potential applications.
Méthodes De Synthèse
The synthesis of CBHPM involves several steps, starting with the formation of a cyclobutyl ketone intermediate. This intermediate is then reacted with an aldehyde and an amine to form the final product. The synthesis of CBHPM has been optimized to produce high yields and purity.
Propriétés
IUPAC Name |
cyclobutyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c18-15-6-4-12(5-7-15)13-8-10-17(11-9-13)16(19)14-2-1-3-14/h4-8,14,18H,1-3,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOWRSDZYVAZHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(=CC2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-2-[(4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7504860.png)
![cyclopropyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504862.png)

![(4-fluorophenyl)-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504875.png)
![2-[6-chloro-3-(2-methylpropyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B7504879.png)






![cyclopentyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504937.png)
